molecular formula C13H18O3 B13016924 4-Isopropyl-3-propoxybenzoic acid

4-Isopropyl-3-propoxybenzoic acid

Cat. No.: B13016924
M. Wt: 222.28 g/mol
InChI Key: DRJNWKLVIGGYJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyl-3-propoxybenzoic acid is an organic compound belonging to the benzoic acid family It is characterized by the presence of an isopropyl group at the 4-position and a propoxy group at the 3-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-3-propoxybenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction. In this method, methyl 3,5-dimethoxybenzoate is mixed with a sulfuric acid solution, isopropanol, and chlorosulfonic acid. The reaction proceeds under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-3-propoxybenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

4-Isopropyl-3-propoxybenzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Isopropyl-3-propoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Isopropyl-3-propoxybenzoic acid is unique due to the presence of both isopropyl and propoxy groups on the benzene ring. This unique combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

4-propan-2-yl-3-propoxybenzoic acid

InChI

InChI=1S/C13H18O3/c1-4-7-16-12-8-10(13(14)15)5-6-11(12)9(2)3/h5-6,8-9H,4,7H2,1-3H3,(H,14,15)

InChI Key

DRJNWKLVIGGYJR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)C(=O)O)C(C)C

Origin of Product

United States

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